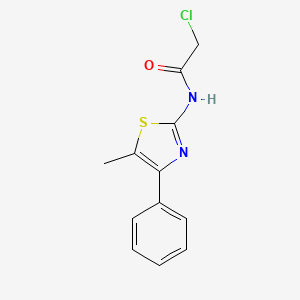
2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide is a useful research compound. Its molecular formula is C12H11ClN2OS and its molecular weight is 266.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-N-(5-methyl-4-phenyl-thiazol-2-yl)-acetamide is a thiazole-derived compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C12H11ClN2OS, with a molecular weight of 266.75 g/mol. Its structure includes a thiazole ring, which is significant for its biological interactions. The presence of both a chloro group and an acetamide functional group enhances its reactivity and biological profile.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness as an antimicrobial agent. For instance, studies have shown that derivatives of thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Overview
| Compound | Target Organisms | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | E. coli, S. aureus | 0.22 - 0.25 | Strong |
| Related Thiazole Derivatives | Various | Varies | Moderate to strong |
Anticancer Activity
The anticancer potential of this compound has been extensively studied, with promising results observed in various cancer cell lines. It has been shown to inhibit cancer cell proliferation and induce apoptosis. For example, in vitro studies demonstrated significant cytotoxicity against HepG2 liver carcinoma cells with IC50 values indicating effective dose-response relationships .
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | <10 | Induction of apoptosis |
| A549 | <15 | Cell cycle arrest |
The mechanisms through which this compound exerts its biological effects include:
- Nucleophilic Substitution : The chloro group allows for nucleophilic attack, facilitating interactions with biological targets.
- Cell Cycle Modulation : The compound influences cell cycle progression in cancer cells, leading to apoptosis.
- Protein Binding : Interaction studies suggest that it binds effectively to specific proteins involved in cancer cell survival and proliferation .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on HepG2 Cells : In a study evaluating various thiazole derivatives, this compound showed superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Synergy Studies : In combination therapy studies with known antibiotics, this compound exhibited synergistic effects, enhancing the efficacy against resistant bacterial strains .
特性
IUPAC Name |
2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-11(9-5-3-2-4-6-9)15-12(17-8)14-10(16)7-13/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFWXJNAOAVBML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














